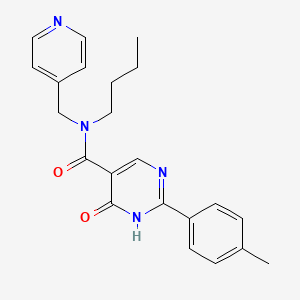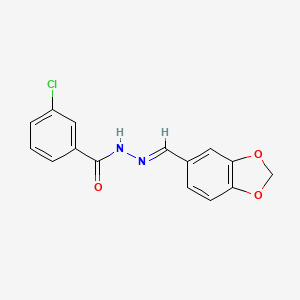![molecular formula C16H21NO3S B5597070 ethyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5597070.png)
ethyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The compound has been explored for its synthesis and potential antimicrobial activity. A study by Raghavendra et al. (2016) involved the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and similar compounds, which were screened for their antimicrobial and antioxidant activities. Some synthesized compounds demonstrated excellent antibacterial and antifungal properties, along with profound antioxidant potential. The docking studies further supported the antimicrobial efficacy of these compounds (Raghavendra et al., 2016).
Polymer Chemistry Applications
In polymer chemistry, the compound ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, which shares structural similarities, was oligomerized using horseradish peroxidase as a catalyst. This process, conducted in the presence of cyclodextrine at room temperature, highlights the compound's role in facilitating the formation of cross-linked polymers (Pang et al., 2003).
Role in Plant Biology
A significant area of research involves the study of compounds structurally related to ethylene precursors, such as 1-aminocyclopropane-1-carboxylic acid (ACC), in plant biology. These compounds have been identified as major conjugates of ACC, an ethylene precursor, in higher plants. The identification and natural occurrence of such conjugates in wilted wheat leaves were confirmed by gas chromatography-mass spectrometry, underscoring their importance in plant ethylene biosynthesis and signaling pathways (Hoffman et al., 1982).
Biological Activities and Applications
Further research on similar thiophene and cyclopropyl derivatives has revealed their potential as cytotoxic agents against cancer cell lines, showcasing the broader implications of these compounds in medicinal chemistry and oncology. Specifically, certain novel thiophene and benzothiophene derivatives were synthesized and evaluated for their anticancer activities, with some compounds showing significant activity against breast adenocarcinoma, non-small cell lung cancer, CNS cancer, and a normal fibroblast human cell line (Mohareb et al., 2016).
Direcciones Futuras
Thiophene derivatives are a focus of ongoing research due to their wide range of biological activities . Future research on this specific compound could involve determining its synthesis methods, exploring its reactivity in various chemical reactions, investigating its mechanism of action in biological systems, and assessing its physical and chemical properties. Such research could contribute to the development of new pharmaceuticals or other applications.
Propiedades
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-2-20-16(19)13-11-6-4-3-5-7-12(11)21-15(13)17-14(18)10-8-9-10/h10H,2-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYNYBFOCACFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5596996.png)
![N-{(3S*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5597001.png)
![N-[(1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5597006.png)
![({5-[1-(cyclohexylacetyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5597008.png)
![1-(2-aminoethyl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5597012.png)
![2-[(4-ethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5597017.png)
![N-(5-methyl-3-isoxazolyl)-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5597024.png)
![(1S*,5R*)-3-(5-chloro-2-fluorobenzyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597027.png)
![4-(methylthio)-2,7-diphenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5597029.png)
![N-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5597033.png)


![1'-[2-(4-chlorophenyl)-2-oxoethyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5597062.png)
